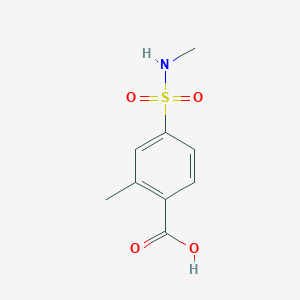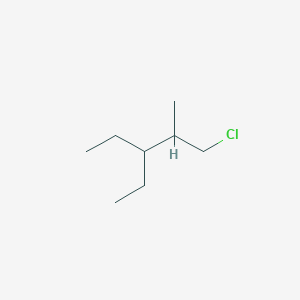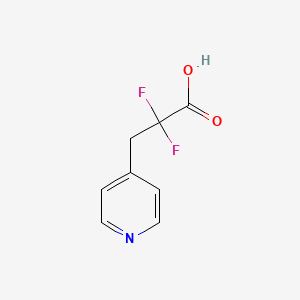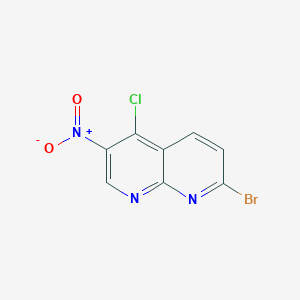![molecular formula C14H16FNS B13186304 {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is a chemical compound that features a thiophene ring substituted with a fluorophenyl group and an isopropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene.
Attachment of the Isopropylamine Moiety: The final step involves the alkylation of the thiophene derivative with isopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mécanisme D'action
The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine apart from similar compounds is the presence of the fluorophenyl group and the isopropylamine moiety. These structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H16FNS |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H16FNS/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11/h3-8,10,16H,9H2,1-2H3 |
Clé InChI |
PHYQVSZTGVLQRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



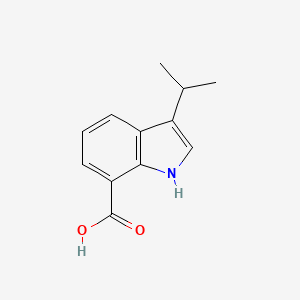
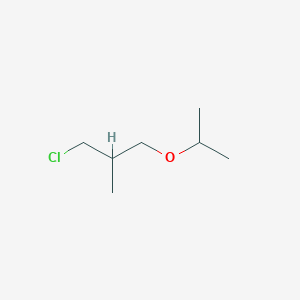
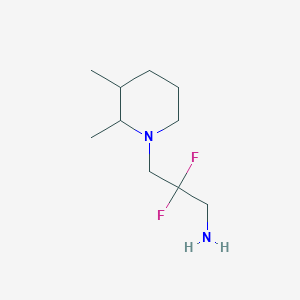
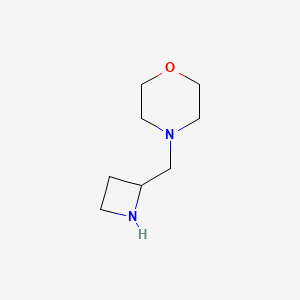
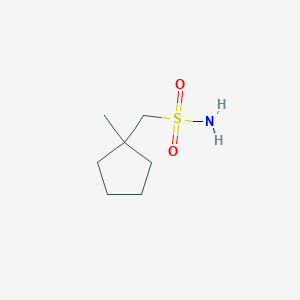
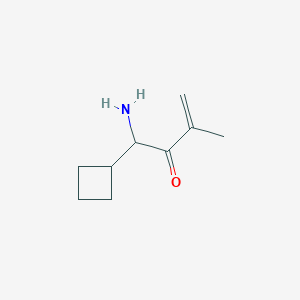
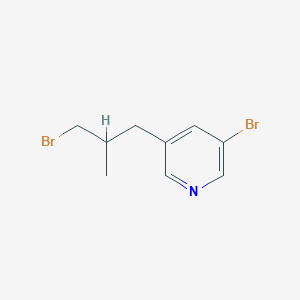
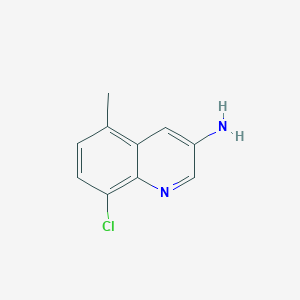
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
